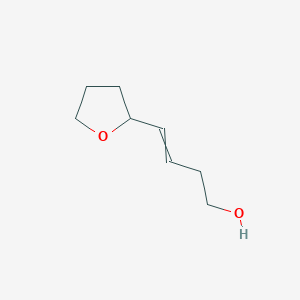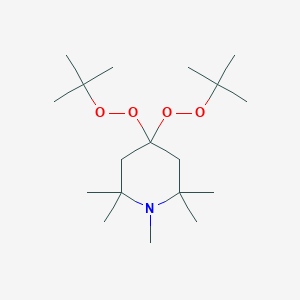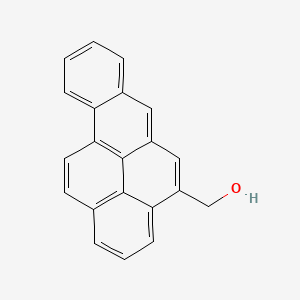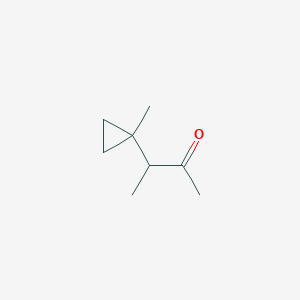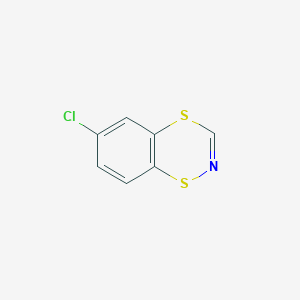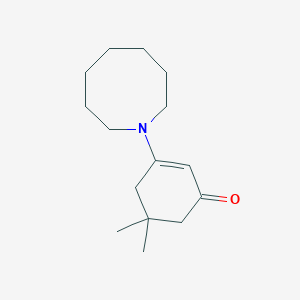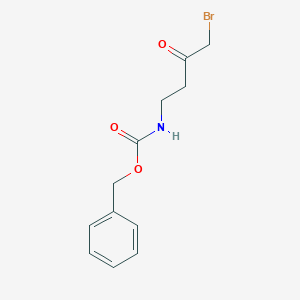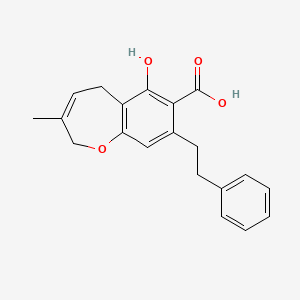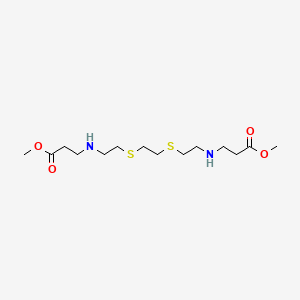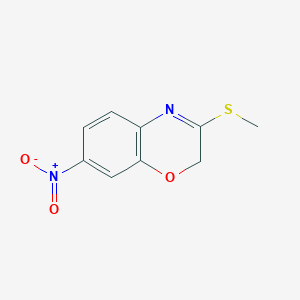
2-Ethyl-N,N-dimethylbutylamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Ethyl-N,N-dimethylbutylamine is a tertiary amine consisting of a butane backbone with an ethyl group and two methyl groups attached to the nitrogen atom. This compound is part of the broader class of amines, which are organic compounds derived from ammonia by replacement of one or more hydrogen atoms with organic groups.
準備方法
Synthetic Routes and Reaction Conditions
2-Ethyl-N,N-dimethylbutylamine can be synthesized through the alkylation of secondary amines. One common method involves the reaction of N,N-dimethylbutylamine with ethyl halides under basic conditions. The reaction typically proceeds as follows:
Nucleophilic Substitution: The secondary amine (N,N-dimethylbutylamine) reacts with an ethyl halide (e.g., ethyl bromide) in the presence of a base such as sodium hydroxide or potassium carbonate.
Reaction Conditions: The reaction is usually carried out in an organic solvent like ethanol or acetonitrile at elevated temperatures to facilitate the nucleophilic substitution.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.
化学反応の分析
Types of Reactions
2-Ethyl-N,N-dimethylbutylamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding amine oxides.
Reduction: It can be reduced to form primary or secondary amines under specific conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrogen atom acts as a nucleophile.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Alkyl halides and acyl halides are common reagents for substitution reactions.
Major Products Formed
Oxidation: Amine oxides.
Reduction: Primary or secondary amines.
Substitution: Various substituted amines depending on the reagents used.
科学的研究の応用
2-Ethyl-N,N-dimethylbutylamine has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound can be used in the synthesis of biologically active molecules and as a reagent in biochemical assays.
Medicine: It may serve as an intermediate in the synthesis of pharmaceuticals and other therapeutic agents.
Industry: The compound is used in the production of surfactants, polymers, and other industrial chemicals.
作用機序
The mechanism of action of 2-Ethyl-N,N-dimethylbutylamine involves its interaction with molecular targets such as enzymes and receptors. The nitrogen atom in the amine group can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. The compound’s effects are mediated through its ability to act as a nucleophile, participate in redox reactions, and form stable complexes with other molecules.
類似化合物との比較
2-Ethyl-N,N-dimethylbutylamine can be compared with other similar compounds such as:
N,N-Dimethylbutylamine: Lacks the ethyl group, making it less sterically hindered and potentially more reactive in certain reactions.
N,N-Diethylbutylamine: Contains two ethyl groups, which may influence its solubility and reactivity.
N,N-Dimethylpropylamine: Has a shorter carbon chain, affecting its physical properties and reactivity.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical behavior and applications in various fields.
特性
CAS番号 |
85996-37-8 |
|---|---|
分子式 |
C8H19N |
分子量 |
129.24 g/mol |
IUPAC名 |
2-ethyl-N,N-dimethylbutan-1-amine |
InChI |
InChI=1S/C8H19N/c1-5-8(6-2)7-9(3)4/h8H,5-7H2,1-4H3 |
InChIキー |
INQYGHQWXMXAIN-UHFFFAOYSA-N |
正規SMILES |
CCC(CC)CN(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


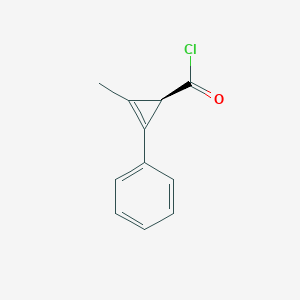
![6H-Indolo[3,2-c]quinolin-6-one, 5,11-dihydro-5-methyl-](/img/structure/B14426949.png)

